rel-Methyl (2R,3S)-3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate
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Overview
Description
rel-Methyl (2R,3S)-3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry for the development of pharmaceuticals due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-Methyl (2R,3S)-3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality during subsequent reactions. This is usually done using tert-butyl chloroformate in the presence of a base.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic substitution reactions can be used to introduce various substituents onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
rel-Methyl (2R,3S)-3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of rel-Methyl (2R,3S)-3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amine functionality, allowing the compound to interact with its target without undergoing premature reactions. The piperidine ring provides a scaffold that can fit into the active site of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3S)-3-amino-2-carboxylate: Lacks the Boc protecting group.
tert-Butyl (2R,3S)-3-aminopiperidine-2-carboxylate: Has a tert-butyl ester instead of a methyl ester.
Uniqueness
The presence of the Boc protecting group in rel-Methyl (2R,3S)-3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate makes it unique compared to similar compounds. This group provides stability and allows for selective reactions at other functional groups.
Properties
Molecular Formula |
C24H44N4O8 |
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Molecular Weight |
516.6 g/mol |
IUPAC Name |
methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate;methyl (2S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate |
InChI |
InChI=1S/2C12H22N2O4/c2*1-12(2,3)18-11(16)14-8-6-5-7-13-9(8)10(15)17-4/h2*8-9,13H,5-7H2,1-4H3,(H,14,16)/t2*8-,9+/m10/s1 |
InChI Key |
QZIAPYJDXPTNGY-QUOODJBBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN[C@@H]1C(=O)OC.CC(C)(C)OC(=O)N[C@H]1CCCN[C@H]1C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1C(=O)OC.CC(C)(C)OC(=O)NC1CCCNC1C(=O)OC |
Origin of Product |
United States |
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